(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate
Description
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-13-2-5-16(6-3-13)23-11-20(22)24-10-15-9-18(27-21-15)14-4-7-17-19(8-14)26-12-25-17/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUXMYUJERANFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.36 g/mol. The structure features an isoxazole ring fused with a benzo[d][1,3]dioxole moiety, which is significant for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of isoxazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro assays revealed that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Research indicates that derivatives with similar structures can significantly reduce the production of pro-inflammatory cytokines in cell models. This suggests that this compound may exert beneficial effects in inflammatory diseases by modulating immune responses .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented, with several exhibiting activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways within the pathogens .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Isoxazole derivatives often inhibit key kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.
- Modulation of Apoptosis : The compound may enhance apoptotic signaling pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cytokine Regulation : By affecting cytokine production, these compounds can modulate inflammatory responses effectively.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity in MCF-7 breast cancer cells with IC50 values in low micromolar range. |
| Study B | Showed anti-inflammatory effects in LPS-stimulated macrophages, reducing TNF-alpha levels by over 50%. |
| Study C | Reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL. |
Scientific Research Applications
Key Structural Features
- Benzo[d][1,3]dioxole : Known for its antioxidant properties.
- Isoxazole : Exhibits a range of biological activities including anti-inflammatory and analgesic effects.
- Acetate Group : Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that isoxazole derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. This makes it a candidate for developing new antibiotics or antimicrobial agents.
Anti-inflammatory Properties
Studies have demonstrated that compounds containing the isoxazole ring can modulate inflammatory pathways. The specific compound has been investigated for its ability to reduce inflammation in models of arthritis and other inflammatory diseases.
Cancer Research
The benzo[d][1,3]dioxole moiety has been associated with anticancer activity. Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction in cancer cell lines. Further research is needed to elucidate these mechanisms.
Neuroprotective Effects
There is emerging evidence that compounds like this one may offer neuroprotective benefits. They could potentially be used in the treatment of neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Synthesis and Characterization
The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate typically involves multi-step organic reactions including:
- Formation of the isoxazole ring via cyclization reactions.
- Coupling with benzo[d][1,3]dioxole derivatives.
- Acetylation to introduce the acetate functionality.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Table 1: Summary of Research Findings
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is dominated by its ester and isoxazole groups:
Ester Hydrolysis
-
The 2-(p-tolyloxy)acetate ester undergoes hydrolysis under acidic or alkaline conditions to yield 2-(p-tolyloxy)acetic acid.
Isoxazole Ring Modifications
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Electrophilic Substitution : The isoxazole ring participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at the 4-position due to electron-withdrawing effects of the heteroatoms .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-enamine ketone, altering the molecule’s pharmacological profile .
Benzo[d] dioxole Stability
-
The methylenedioxy group is susceptible to oxidative cleavage (e.g., with HIO₄) to form a catechol derivative, which can further react with electrophiles .
Reaction Optimization Data
Key reaction parameters and yields from analogous syntheses are summarized below:
Catalytic and Solvent Effects
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Copper(I) Iodide Catalysis : Enhances intramolecular N-arylation in the formation of polycyclic intermediates .
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reaction rates for alkylation, while dichloromethane is optimal for esterification .
Stability Under Reaction Conditions
Comparison with Similar Compounds
Structural Features
The target compound shares key structural motifs with other benzodioxole-containing derivatives. Below is a comparative analysis:
Key Observations :
- Heterocyclic Core: The target’s isoxazole ring distinguishes it from oxadiazole-based analogs (e.g., 9d–9f) and dienamide derivatives (D14–D20).
- Functional Groups : The p-tolyloxy acetate ester in the target contrasts with amide (SY383637) or thioether (9d–9f) groups in analogs. Esters typically exhibit higher hydrolytic lability compared to amides, influencing stability and bioavailability .
- Substituent Effects : The p-tolyl (methyl-substituted phenyl) group may enhance lipophilicity relative to electron-withdrawing groups (e.g., nitro in 10a) or polar moieties (e.g., pyridinylmethoxy in D19) .
Key Observations :
- Synthetic Yields : The target’s hypothetical yield may align with benzodioxole derivatives (e.g., 13–24% for D14–D20), though optimized routes (e.g., 79% for 10a in ) suggest room for improvement .
- Melting Points: High melting points (191–233°C for D14–D20) indicate strong intermolecular forces (e.g., π-stacking, hydrogen bonding).
- Spectral Data : The p-tolyloxy group in the target would likely show distinct aromatic signals (δ ~6.8–7.2 ppm) and an ester carbonyl (δ ~165–170 ppm in 13C NMR), comparable to SY383637’s acetamide signals .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates should be prioritized for structural validation?
Methodological Answer: The synthesis typically involves coupling a pre-functionalized isoxazole core with a benzodioxole moiety, followed by esterification with a p-tolyloxyacetyl group. Critical intermediates include:
- 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylic acid for verifying regioselective cyclization.
- 2-(p-Tolyloxy)acetyl chloride to confirm ester bond formation via FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹³C NMR (ester carbonyl signal at ~170 ppm).
Reference analogous syntheses in benzodioxole-isoxazole hybrids, where intermediates were validated using HPLC (≥95% purity) and X-ray crystallography .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign benzodioxole protons (δ 6.7–6.9 ppm, doublets) and isoxazole C-3 (δ 95–100 ppm).
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray crystallography : Resolve stereoelectronic effects in the isoxazole ring and ester conformation .
- FT-IR : Monitor ester carbonyl (1740 cm⁻¹) and benzodioxole C-O-C (1250 cm⁻¹).
Q. What safety protocols are recommended for laboratory handling?
Methodological Answer:
- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as benzodioxole derivatives may cause irritation .
- Store at 2–8°C under inert gas (N₂/Ar) to prevent ester hydrolysis .
- Neutralize waste with 1M NaOH to degrade reactive intermediates .
Advanced Research Questions
Q. How do substituent variations on the benzodioxole ring influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies on benzodioxole analogs show:
- Electron-donating groups (e.g., -OCH₃) enhance metabolic stability but reduce receptor binding affinity.
- Halogen substituents (e.g., -Cl) improve lipophilicity (logP ↑0.5–1.0) and CNS penetration.
Validate using in vitro assays (e.g., IC₅₀ in receptor-binding studies) and compare with reference compounds like anticonvulsant dihydropyrazoles .
Q. What methodologies assess environmental persistence of this compound?
Methodological Answer:
- Hydrolysis studies : Incubate in buffers (pH 4–9) at 25–50°C; monitor ester degradation via LC-MS.
- Photolysis : Expose to UV light (λ = 254–365 nm) and quantify breakdown products (e.g., p-tolyloxyacetic acid).
- Soil biodegradation : Use OECD 307 guidelines; measure half-life (t₁/₂) in loam/clay matrices .
Q. How can discrepancies in biological activity data across in vitro models be resolved?
Methodological Answer:
- Standardize assay conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and cell passage number.
- Cross-validate with orthogonal models : Compare results from primary neuronal cultures (IC₅₀ = 12 μM) vs. transfected HEK293 cells (IC₅₀ = 19 μM) to identify model-specific biases .
- Meta-analysis : Pool data from ≥3 independent studies to calculate weighted mean activity .
Q. What advanced techniques analyze degradation products under stability testing?
Methodological Answer:
- UHPLC-QTOF-MS : Resolve degradation products (e.g., hydrolyzed ester) with mass accuracy <5 ppm.
- Forced degradation : Expose to oxidative (3% H₂O₂), thermal (40°C), and photolytic conditions per ICH Q1A guidelines.
- NMR-guided isolation : Use preparative HPLC to isolate degradation impurities for structural elucidation .
Q. How does the isoxazole ring’s stereoelectronic environment affect functionalization?
Methodological Answer:
- The electron-deficient isoxazole directs electrophilic substitution to the 5-position (benzodioxole attachment).
- DFT calculations : Optimize transition states for nucleophilic attacks (e.g., esterification) using B3LYP/6-31G(d).
- Kinetic studies : Monitor reaction rates (k) under varying temperatures to determine activation energy (Eₐ) for ring-opening reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
